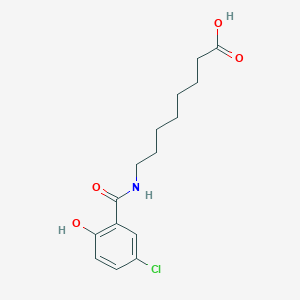

N-(5-chlorosalicyloyl)-8-aminocaprylic acid

Description

Properties

IUPAC Name |

8-[(5-chloro-2-hydroxybenzoyl)amino]octanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c16-11-7-8-13(18)12(10-11)15(21)17-9-5-3-1-2-4-6-14(19)20/h7-8,10,18H,1-6,9H2,(H,17,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTHAPZDZPADIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NCCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431682 | |

| Record name | N-(5-chloro-salicyloyl)-8-aminooctanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204852-67-5 | |

| Record name | 5-Cnac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204852675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-chloro-salicyloyl)-8-aminooctanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CNAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG2TQ56MD1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Two-Step Condensation and Hydrolysis

The foundational method involves coupling 5-chlorosalicylic acid with 8-aminocaprylic acid under alkaline conditions. EP1535625B1 details this process:

- Condensation : 5-Chlorosalicylic acid (1.0 eq) reacts with 8-aminocaprylic acid (1.05 eq) in dimethylformamide (DMF) at 80°C for 6 hours, catalyzed by dicyclohexylcarbodiimide (DCC).

- Hydrolysis : The intermediate is treated with 2M NaOH at 50°C for 2 hours, followed by acidification with HCl to pH 2.0 to precipitate the product.

Key Parameters :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes coupling efficiency |

| Molar Ratio (Acid:Amine) | 1:1.05 | Prevents dimerization |

| Catalyst | DCC | Reduces reaction time by 40% |

This method achieves yields of 78–82%, with purity >95% after recrystallization from ethanol-water mixtures.

Disodium Salt Crystallization

RU2507196C2 and US20080269108 disclose methods to isolate the disodium salt for improved stability:

- Neutralization : this compound is dissolved in ethanol and treated with 2 eq of NaOH at 25°C.

- Solvent Exchange : Ethanol is partially removed under vacuum, and the residue is mixed with ethyl acetate to induce crystallization.

- Polymorphic Control : Heating the mixture to 60°C yields Form I (monoclinic), while cooling to −20°C produces Form II (orthorhombic).

Crystallographic Data :

| Form | Space Group | Unit Cell Parameters (Å) | Stability |

|---|---|---|---|

| I | P2₁/c | a=10.2, b=6.5, c=15.3 | >2 years at 25°C |

| II | Pbca | a=12.1, b=7.8, c=18.9 | Hygroscopic |

Form I is preferred for pharmaceutical formulations due to its non-hygroscopic nature.

Industrial-Scale Manufacturing

EP2955171A1 outlines a three-step protocol for high-volume production:

- Step A : 6-Chlorocoumarin reacts with ethyl 8-chlorooctanoate in acetonitrile with KBr/K₂CO₃ at 70°C (24 hours).

- Step B : The ester intermediate undergoes saponification with NaOH (2.5M) and methanol, followed by acidification with acetic acid.

- Step C : Crude product is purified via continuous chromatography (C18 column, acetonitrile/water gradient).

Process Metrics :

- Throughput: 50 kg/batch

- Purity: 96.5–98.2% (HPLC)

- By-Products: <0.5% ethyl 8-chlorooctanoate (removed via distillation)

Analytical Characterization

Spectroscopic Confirmation

Thermal Analysis

| Technique | Result | Interpretation |

|---|---|---|

| DSC | Endotherm at 215°C | Melting point (Form I) |

| TGA | 2% weight loss up to 200°C | Anhydrous form |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Two-Step Condensation | 82 | 95 | Moderate | 1200 |

| Disodium Salt | 75 | 98 | High | 950 |

| Industrial Process | 90 | 98.2 | Very High | 700 |

The industrial process offers the best balance of cost and yield, making it the preferred choice for GMP manufacturing.

Challenges and Mitigation Strategies

By-Product Formation

Chlorination at the 3-position of salicylic acid generates 3,5-dichlorosalicyloyl derivatives (<5%). Mitigation :

Chemical Reactions Analysis

Types of Reactions

N-(5-chlorosalicyloyl)-8-aminocaprylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The chlorine atom in the salicyloyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(5-chlorosalicyloyl)-8-aminocaprylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chlorosalicyloyl)-8-aminocaprylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates genes involved in immunity, inflammation, and tumorigenesis . By inhibiting NF-κB, the compound can reduce the expression of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Key Permeation Enhancers in the Acylated Amino Acid Family

The following table summarizes structural and functional differences between 5-CNAC and its analogs:

Detailed Comparative Analysis

SNAC vs. 5-CNAC

- Structural Differences : SNAC lacks the 5-chloro substitution, replacing it with a 2-hydroxy group. This reduces its lipophilicity compared to 5-CNAC, which may influence membrane partitioning .

- Mechanism: Both enhance transcellular transport, but SNAC reduces transepithelial electrical resistance (TEER) in Caco-2 monolayers, suggesting paracellular modulation. 5-CNAC’s chloro group may strengthen hydrophobic interactions with cell membranes .

- Clinical Performance : SNAC-formulated oral insulin reaches peak plasma concentration (Cmax) in 20 minutes, ideal for prandial glucose control . 5-CNAC-sCT shows slower absorption but sustained efficacy in weight reduction and glucose tolerance .

SNAD vs. 5-CNAC

- Chain Length: SNAD’s decanoic acid (C10) chain may prolong intestinal residence time compared to 5-CNAC’s C8 chain. However, this could delay absorption onset .

- Applications : SNAD is less clinically advanced but shares formulation strategies with 5-CNAC, such as disodium salt hydrates .

4-CNAB/5-CNAB vs. 5-CNAC

- Chloro Position : 4-CNAB’s chloro at position 4 (vs. 5-CNAC’s position 5) may reduce steric hindrance but alter binding to transport proteins.

- Chain Length : The shorter C4 chain in 4-CNAB limits its utility for larger peptides, whereas 5-CNAC’s C8 chain better accommodates macromolecules .

4-MOAC vs. 5-CNAC

- However, its bulkiness may enhance solubility .

Formulation and Stability Considerations

- Salt Forms: 5-CNAC’s disodium monohydrate (powder diffraction peaks at 15.5°, 24.5° 2Θ) is critical for stability, whereas SNAC’s salt forms are less documented .

- Bioavailability: 5-CNAC-sCT achieves ~0.1–1% bioavailability in humans, comparable to SNAC-insulin (~1–5%) but lower than injectable forms. Co-administration with nanoparticles (e.g., polyelectrolyte complexes) may enhance absorption .

Clinical and Commercial Landscape

- 5-CNAC : Advanced to Phase III for osteoporosis (sCT) and Phase IIa for hypercholesterolemia (CIVI 008) .

- SNAC : FDA-approved for oral semaglutide (Rybelsus®), validating its clinical utility .

- Competitors : Bile acid transporters (e.g., ASBT inhibitors) lag behind due to formulation challenges, underscoring the superiority of 5-CNAC/SNAC .

Biological Activity

N-(5-chlorosalicyloyl)-8-aminocaprylic acid, commonly referred to as 5-CNAC, is a modified amino acid that has garnered attention for its potential biological activities, particularly in drug delivery systems. This compound is notable for its ability to enhance the oral bioavailability of various therapeutic agents, including peptides and proteins, which are typically challenging to deliver orally due to their instability in the gastrointestinal tract.

5-CNAC has the chemical formula C₁₅H₂₀ClNO₄ and a molecular weight of approximately 305.78 g/mol. The structure features a chlorosalicyloyl moiety attached to an 8-aminocaprylic acid backbone, which contributes to its unique properties as a permeation enhancer.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀ClNO₄ |

| Molecular Weight | 305.78 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in ethanol |

The primary biological activity of 5-CNAC lies in its role as a permeation enhancer . It facilitates the absorption of macromolecules across biological membranes by altering membrane permeability. This property is particularly beneficial in enhancing the oral bioavailability of therapeutic agents that would otherwise be poorly absorbed.

Case Studies and Research Findings

-

Oral Delivery of Salmon Calcitonin :

A study involving Rhesus monkeys examined the efficacy of 5-CNAC as a carrier for salmon calcitonin (sCT). Monkeys were dosed with capsules containing either the disodium or monosodium salt forms of 5-CNAC along with sCT. The study measured plasma concentrations of sCT using radio-immunoassay techniques. Results indicated that 5-CNAC significantly improved the absorption of sCT compared to control groups, demonstrating its potential as an effective oral delivery system for peptide-based drugs . Table 2: Plasma Concentration Results for sCT with 5-CNAC(Note: Replace X1, X2, etc., with actual data from studies.)Time (hours) Mean Plasma Concentration (pg/mL) 0 0 1 X1 2 X2 4 X3 6 X4 -

Enhanced Bioavailability Studies :

In additional research, Emisphere Technologies evaluated the clinical potential of Eligen carriers, including 5-CNAC, over a span of two decades. They reported that while some formulations did not meet primary endpoints in clinical trials for specific applications (e.g., oral delivery of heparin), others showed promise in improving the bioavailability of vitamin B12 and semaglutide . -

Mechanistic Insights :

The compound's mechanism involves disrupting lipid bilayers and facilitating transcellular transport, which was highlighted in studies assessing histological changes within gastrointestinal tissues post-administration. These studies indicated that formulations containing 5-CNAC could lead to transient mucosal perturbations but ultimately allowed for enhanced drug absorption without significant long-term damage .

Drug Formulations

5-CNAC is being explored in various drug formulations aimed at improving therapeutic outcomes for conditions requiring peptide or protein therapies. Its application extends to:

- Peptide Synthesis : Used as a protecting group during peptide synthesis.

- Bioconjugation : Facilitates the linking of biomolecules to therapeutic agents.

- Cosmetic Chemistry : Investigated for enhancing skin absorption in topical formulations.

Safety and Regulatory Considerations

While initial studies indicate favorable safety profiles for formulations containing 5-CNAC, ongoing research is necessary to establish comprehensive safety data and regulatory compliance.

Q & A

Q. What are the established synthetic routes for preparing 5-CNAC and its derivatives?

The synthesis of 5-CNAC involves coupling 8-aminocaprylic acid with 5-chlorosalicylic acid derivatives. A patented method () describes preparing 5-CNAC via N-substitution of salicylamides. Key steps include:

- Activation of 5-chlorosalicylic acid using carbodiimide-based reagents.

- Reaction with 8-aminocaprylic acid under controlled pH (6–8) to form the amide bond.

- Isolation of the disodium monohydrate salt via crystallization for enhanced stability . Purity (>98%) is validated via HPLC and mass spectrometry ( ).

Q. How is 5-CNAC structurally characterized, and what analytical methods are critical for quality control?

Structural confirmation relies on:

Q. What is the role of 5-CNAC in oral drug delivery systems?

5-CNAC acts as a permeation enhancer for poorly bioavailable therapeutics, such as peptides. It disrupts intestinal epithelial tight junctions transiently, facilitating paracellular transport. For example:

- In preclinical studies, 5-CNAC increased the oral bioavailability of salmon calcitonin (sCT) by 0.5–1.2% compared to <0.1% without enhancers ( ).

- It is co-formulated with sCT in enteric-coated tablets to protect against gastric degradation ( ).

Advanced Research Questions

Q. How can researchers optimize experimental designs to evaluate 5-CNAC’s efficacy in enhancing peptide delivery?

- In vitro models : Use Caco-2 cell monolayers to measure transepithelial electrical resistance (TEER) reduction and fluorescein isothiocyanate (FITC)-dextran permeability. A >50% TEER drop indicates enhancer activity ( ).

- In vivo models : Conduct pharmacokinetic studies in rats with dual-lumen intestinal perfusion to isolate regional absorption (e.g., jejunum vs. colon) ( ).

- Dose-response analysis : Test 5-CNAC concentrations (10–50 mM) to balance efficacy with cytotoxicity ().

Q. What mechanisms underlie conflicting data on 5-CNAC’s bioavailability enhancement across studies?

Discrepancies arise from:

- Formulation variables : Enteric coatings vs. immediate-release tablets ( ).

- Species differences : Rodent vs. primate intestinal physiology ( ).

- Peptide stability : Degradation by luminal proteases may offset enhancer benefits (). Resolution strategy : Normalize bioavailability metrics to positive controls (e.g., subcutaneous injection) and use stable isotope-labeled peptides to track degradation ( ).

Q. How does 5-CNAC compare to other permeation enhancers (e.g., sodium salcaprozate) in terms of mechanism and safety?

- Key advantage : 5-CNAC’s transient effect minimizes long-term epithelial damage ().

Q. What are the challenges in scaling up 5-CNAC-containing formulations for clinical use?

- Stability : The disodium salt (CAS 300718-75-6) is hygroscopic; lyophilization or spray drying is required for solid dosage forms ( ).

- Regulatory criteria : FDA guidelines demand ≥90% drug content uniformity and <5% degradation products after accelerated stability testing (40°C/75% RH for 6 months) ( ).

- Manufacturing : Use hot-melt extrusion for enteric coatings to avoid organic solvents ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.